(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule featuring a pyrazole ring substituted with a fluorophenyl group and a methylene-azabicyclooctane moiety
Mechanism of Action
Target of Action
The primary targets of the compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) . These kinases play a crucial role in the signaling pathway of many pro-inflammatory cytokines .
Mode of Action
This compound acts by inhibiting the activity of JAK1 and TYK2 . This inhibition disrupts the signaling pathway of pro-inflammatory cytokines, leading to a reduction in inflammation .
Biochemical Pathways
The compound affects the JAK/Signal transducer and activator of transcription (STAT) pathway . This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus of the cell, leading to DNA transcription and expression of genes involved in immunity, proliferation, cell survival, and apoptosis .
Pharmacokinetics
The pharmacokinetics of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[32Similar compounds have been shown to have good bioavailability and are well distributed throughout the body .
Result of Action
The inhibition of JAK1 and TYK2 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This results in a reduction of inflammation and can be beneficial in the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring. The fluorophenyl group is introduced via electrophilic aromatic substitution, followed by the formation of the pyrazole ring through cyclization reactions. The azabicyclooctane moiety is synthesized separately, often through a series of cycloaddition reactions, and then coupled with the pyrazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the azabicyclooctane ring.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its interactions with various enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool in the study of cellular processes and signal transduction.
Medicine
Medically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could be effective in targeting specific proteins involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
- (3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Uniqueness
Compared to its analogs, the fluorophenyl derivative exhibits enhanced electronic properties due to the electron-withdrawing nature of the fluorine atom. This can lead to increased binding affinity and specificity for certain biological targets, making it a more potent and selective compound in medicinal applications.
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone , covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-12-9-15-7-8-16(10-12)23(15)19(24)18-11-17(21-22(18)2)13-3-5-14(20)6-4-13/h3-6,11,15-16H,1,7-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGYUKUWCJCSTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3C4CCC3CC(=C)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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